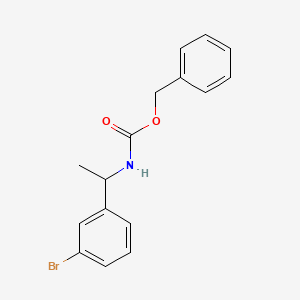

Benzyl (1-(3-bromophenyl)ethyl)carbamate

Description

Contextual Significance of Carbamate (B1207046) Derivatives in Organic Chemistry Research

Carbamate derivatives are a cornerstone of modern organic and medicinal chemistry. nih.govscirp.org The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is recognized for its chemical stability and its capacity to engage in hydrogen bonding. nih.gov This has led to its widespread use as a bioisostere for the amide bond in peptidomimetics, enhancing the metabolic stability of potential drug candidates. scirp.org

In synthetic organic chemistry, carbamates are extensively used as protecting groups for amines. The benzyloxycarbonyl (Cbz or Z) group, for instance, is a classic example of a carbamate-based protecting group that is stable under a variety of reaction conditions but can be readily removed when needed. The stability and reactivity of the carbamate moiety can be fine-tuned by altering the substituents on the nitrogen and oxygen atoms, making it a versatile tool for complex molecule synthesis.

Role of Substituted Benzyl (B1604629) Compounds in Synthetic Methodologies

Substituted benzyl compounds are fundamental building blocks and intermediates in a vast array of synthetic transformations. The benzyl group can be readily introduced and, in many cases, serves as a robust protecting group for alcohols, amines, and carboxylic acids. mdpi.com The reactivity of the benzylic position, the carbon atom adjacent to the aromatic ring, is a key feature exploited in many synthetic strategies. This position is susceptible to a variety of transformations, including oxidation, reduction, and substitution reactions.

Furthermore, substituted benzyl halides and related derivatives are common precursors in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic and steric properties of substituents on the phenyl ring can significantly influence the reactivity of the benzylic position and the outcomes of these synthetic transformations.

Overview of Research Areas Pertaining to Halogenated Aromatic Compounds

Halogenated aromatic compounds are a class of molecules with diverse applications and areas of research. The introduction of a halogen atom, such as bromine, onto an aromatic ring can profoundly alter the molecule's physical, chemical, and biological properties. achmem.com In medicinal chemistry, halogenation is a common strategy to enhance the binding affinity of a drug candidate to its target, improve its metabolic stability, and modulate its pharmacokinetic profile. achmem.com The bromine atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of drug-receptor complexes. achmem.com

In materials science, halogenated aromatic compounds are utilized in the synthesis of polymers, liquid crystals, and organic electronic materials. The presence of halogens can influence properties such as thermal stability, flame retardancy, and electronic conductivity. In environmental science, the study of halogenated aromatic compounds is crucial due to the persistence and potential environmental impact of some of these substances.

Interdisciplinary Research Relevance within Chemical Sciences

Chemical and Physical Properties

While detailed research findings on Benzyl (1-(3-bromophenyl)ethyl)carbamate are not extensively available in peer-reviewed literature, its fundamental chemical and physical properties can be compiled from chemical supplier databases.

| Property | Value |

| CAS Number | 477312-67-7 achmem.com |

| Molecular Formula | C₁₆H₁₆BrNO₂ achmem.com |

| Molecular Weight | 334.21 g/mol achmem.com |

| Appearance | White to off-white solid |

| Chirality | The molecule contains a chiral center at the carbon atom attached to the nitrogen of the carbamate and the 3-bromophenyl group. It can exist as the (R)- and (S)-enantiomers. |

Synthesis and Characterization

A general synthetic route to this compound involves the reaction of a suitable amine precursor with a benzyl chloroformate derivative. A plausible synthetic pathway is outlined below:

Starting Materials:

1-(3-bromophenyl)ethan-1-amine

Benzyl chloroformate

A suitable base (e.g., triethylamine (B128534), sodium bicarbonate)

An appropriate solvent (e.g., dichloromethane (B109758), tetrahydrofuran)

General Procedure:

1-(3-bromophenyl)ethan-1-amine is dissolved in the chosen solvent.

The base is added to the solution to act as a proton scavenger.

Benzyl chloroformate is added dropwise to the reaction mixture, typically at a reduced temperature to control the exothermicity of the reaction.

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.

The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification is typically achieved through recrystallization or column chromatography to afford the pure this compound.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the connectivity of the atoms and the presence of the different functional groups.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the carbamate.

Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the enantiomers if a racemic mixture is synthesized or to determine the enantiomeric excess of a stereoselective synthesis.

Potential Research Applications

Given the structural features of this compound, several potential research applications can be envisaged, primarily drawing parallels from studies on structurally related compounds.

As a Chiral Intermediate: The chiral nature of this compound makes it a valuable intermediate for the asymmetric synthesis of more complex molecules, particularly in the development of new pharmaceuticals. The 3-bromophenyl moiety can serve as a handle for further functionalization through cross-coupling reactions.

In Medicinal Chemistry: Carbamate-containing molecules are known to exhibit a wide range of biological activities. For instance, many carbamates have been investigated as inhibitors of enzymes such as acetylcholinesterase, which is a target in the treatment of Alzheimer's disease. nih.gov The bromophenyl group can also contribute to the biological activity of a molecule.

In Materials Science: The aromatic rings and the polar carbamate group could impart interesting self-assembly properties, making it a candidate for the development of new organic materials, such as liquid crystals or organogels.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-(3-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKNNBIUNQMMQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201186665 | |

| Record name | Carbamic acid, [1-(3-bromophenyl)ethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903556-58-1 | |

| Record name | Carbamic acid, [1-(3-bromophenyl)ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903556-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [1-(3-bromophenyl)ethyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201186665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Routes to Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate

The construction of the target carbamate (B1207046) involves the formation of the crucial carbamate linkage between the 1-(3-bromophenyl)ethylamine moiety and the benzyloxycarbonyl group.

Direct synthesis methods aim to construct the molecule in a single transformation from readily available precursors. One of the most common and straightforward approaches is the reaction of 1-(3-bromophenyl)ethan-1-amine with benzyl chloroformate. This reaction, a type of Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A second direct approach involves the N-alkylation of benzyl carbamate with a suitable 1-(3-bromophenyl)ethyl halide, such as 1-(3-bromophenyl)ethyl bromide. This nucleophilic substitution reaction is facilitated by a base that deprotonates the carbamate nitrogen, enhancing its nucleophilicity.

A summary of typical conditions for these direct approaches is presented below.

| Method | Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| Carbamate Formation | 1-(3-bromophenyl)ethan-1-amine | Benzyl chloroformate | Pyridine (B92270), Triethylamine (B128534), or aq. NaOH | Dichloromethane (B109758), Diethyl ether, or a biphasic system | 0 °C to room temperature |

| N-Alkylation | Benzyl carbamate | 1-(3-bromophenyl)ethyl bromide | Potassium carbonate, Sodium hydride | DMF, Acetonitrile (B52724) | Room temperature to mild heating |

The data in this table is compiled from general synthetic procedures for carbamate formation and N-alkylation.

When the primary amine precursor is not commercially available, a multi-step synthesis is required. A common strategy begins with the commercially available ketone, 3-bromoacetophenone.

The general pathway involves:

Formation of the Amine Precursor : The key intermediate, 1-(3-bromophenyl)ethan-1-amine, is synthesized from 3-bromoacetophenone. A highly efficient method for this transformation is reductive amination. In this one-pot reaction, the ketone reacts with an ammonia (B1221849) source (like ammonium (B1175870) acetate (B1210297) or aqueous ammonia) and a reducing agent (such as sodium cyanoborohydride or catalytic hydrogenation) to form the primary amine.

Carbamate Formation : The synthesized 1-(3-bromophenyl)ethan-1-amine is then reacted with benzyl chloroformate under standard conditions, as described in the direct synthesis section, to yield the final product, Benzyl (1-(3-bromophenyl)ethyl)carbamate.

This multi-step approach allows for the synthesis of chiral versions of the target compound if a stereoselective reduction or chiral resolution step is incorporated during the formation of the amine.

The efficiency and yield of carbamate synthesis are highly dependent on the reaction conditions. acs.org Optimization involves the careful selection of bases, solvents, and temperature, tailored to the specific reactants.

Base Selection : The choice of base is critical. For reactions involving benzyl chloroformate, an organic base like triethylamine or pyridine is often used in an anhydrous organic solvent to scavenge the generated HCl. scirp.org Alternatively, an inorganic base such as sodium or potassium carbonate in a biphasic system can be effective. scirp.org For N-alkylation routes, stronger bases like sodium hydride (NaH) may be required to sufficiently deprotonate the benzyl carbamate. nih.gov

Solvent Effects : The solvent can influence reaction rates and selectivity. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile are common for direct carbamate formation. For N-alkylation reactions, polar aprotic solvents such as N,N-dimethylformamide (DMF) can accelerate the rate of nucleophilic substitution. ambeed.com

Temperature Control : Reactions with highly reactive reagents like benzyl chloroformate are often initiated at low temperatures (e.g., 0 °C) to moderate the reaction rate and prevent side reactions, before being allowed to warm to room temperature. scirp.org In contrast, some less reactive systems may require heating to achieve a reasonable reaction rate. psu.edu

The following table summarizes key parameters for optimization.

| Parameter | Options | Considerations |

| Base | Triethylamine, Pyridine, K₂CO₃, NaOH, NaH | Reactivity of starting materials, solubility, and workup procedure. |

| Solvent | DCM, THF, Acetonitrile, DMF, Toluene (B28343) | Reactant solubility, reaction temperature, and potential for side reactions. rsc.org |

| Temperature | -10 °C to 110 °C | Reagent stability, reaction rate, and control of exothermicity. scirp.orgrsc.org |

| Stoichiometry | 1.0 to 2.5 equivalents | Molar ratios of reactants and base can be adjusted to maximize conversion and minimize byproducts. acs.org |

This table is based on general principles of optimizing organic reactions, particularly carbamate synthesis. rsc.orgacs.org

Chemical Reactions Involving this compound

This compound contains several reactive sites: the carbamate group, the carbon-bromine bond on the aromatic ring, and the benzylic C-O bond. These sites allow for a variety of chemical transformations.

The functional groups within the molecule serve as handles for further chemical modification.

Deprotection of the Carbamate : The benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group for amines. wikipedia.org Its most significant reaction is cleavage to release the free 1-(3-bromophenyl)ethan-1-amine. This is commonly achieved through catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst), which cleanly cleaves the benzylic C-O bond to yield the amine, toluene, and carbon dioxide. researchgate.net

Modification of the Aryl Bromide : The bromine atom on the phenyl ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as:

Suzuki Coupling : Reaction with boronic acids or esters to form a new C-C bond.

Heck Coupling : Reaction with alkenes.

Buchwald-Hartwig Amination : Reaction with amines to form a new C-N bond. These transformations allow for the synthesis of a diverse library of derivatives from the parent carbamate.

The electronic nature of this compound dictates its reactivity towards nucleophiles and electrophiles.

Nucleophilic Reactions : The nitrogen atom of the carbamate is significantly less nucleophilic than that of a free amine because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. Therefore, it does not typically undergo further alkylation under standard conditions. The primary site for nucleophilic attack is the aryl ring, which can be transformed into a potent nucleophile. This is achieved by converting the aryl bromide into an organometallic reagent, such as an organolithium species (via lithium-halogen exchange with an alkyllithium reagent) or a Grignard reagent (via reaction with magnesium metal). These newly formed carbon nucleophiles can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).

Electrophilic Reactions : The carbonyl carbon of the carbamate is an electrophilic center, though it is less reactive than the carbonyl carbon of an acid chloride or anhydride. It can be attacked by very strong nucleophiles. The benzene (B151609) rings can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid cleavage of the Cbz group or other side reactions. The 3-bromo substituent on one ring and the alkyl carbamate on the other will direct incoming electrophiles to specific positions.

Catalyzed Reaction Pathways

The synthesis of this compound and analogous benzylic carbamates can be achieved through various catalyzed reaction pathways. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to non-catalytic routes.

One prominent strategy involves the copper-catalyzed oxidative benzylic C(sp³)–H amination. This approach allows for the direct formation of a C-N bond at the benzylic position through C-H activation. A catalytic amount of a Cu(I) complex with a diimine ligand, in combination with an oxidant such as N-fluorobenzenesulfonimide (NFSI), facilitates the reaction between a substituted toluene derivative and a carbamate source. rsc.org This method is valued for its applicability in late-stage functionalization of hydrocarbon molecules. rsc.org

Another significant catalyzed pathway is the palladium-catalyzed amination of aryl halides, famously known as the Buchwald-Hartwig amination. nih.govyoutube.com While this reaction typically forms arylamines, modifications of this methodology can be applied to carbamate synthesis. For instance, palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) can generate an isocyanate intermediate, which is then trapped in situ by an alcohol like benzyl alcohol to form the desired carbamate. mit.edunih.govorganic-chemistry.org The efficiency of these reactions is highly dependent on the choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand. wiley.com

Furthermore, catalysts based on other transition metals, as well as non-metallic catalysts, have been explored for carbamate synthesis. For example, a patent describes a catalyst composed of a combination of iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) support for the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol. google.com Zirconium(IV) has also been shown to catalyze the exchange process between dialkyl carbonates and amines to produce carbamates. organic-chemistry.org

Table 1: Overview of Catalyzed Synthetic Methods for Benzylic Carbamates

| Catalytic System | Reactants | Key Features |

|---|---|---|

| Cu(I)/diimine ligand with NFSI | Substituted toluene, Carbamate source | Direct C(sp³)–H amination, Mild conditions rsc.org |

| Pd catalyst with phosphine ligand | Aryl halide/triflate, Sodium cyanate, Benzyl alcohol | In situ isocyanate formation, Broad substrate scope mit.edunih.govorganic-chemistry.org |

| Fe₂O₃/TiO₂/NiO on Al₂O₃ | Urea, Benzyl alcohol | High conversion and selectivity for benzyl carbamate google.com |

| Zirconium(IV) with additives | Dialkyl carbonate, Amine | Exchange reaction for carbamate formation organic-chemistry.org |

Mechanistic Investigations of Synthetic Processes

Elucidation of Reaction Mechanisms

The mechanisms of carbamate synthesis are diverse and depend on the chosen synthetic route. For palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, the catalytic cycle is well-studied. It generally involves three key steps: oxidative addition, ligand exchange, and reductive elimination. youtube.com In the context of carbamate synthesis from aryl halides, the palladium(0) catalyst first undergoes oxidative addition with the aryl halide. Subsequent reaction with an amine or, in modified versions, a cyanate, followed by reductive elimination, would lead to the C-N bond formation. youtube.com

In copper-catalyzed C-H amination reactions, the mechanism is thought to involve the generation of a reactive nitrogen species, which then inserts into the benzylic C-H bond. The precise nature of the active copper species and the nitrogen intermediate is an area of ongoing research.

For reactions involving the in situ generation of isocyanates, such as the Curtius rearrangement of acyl azides, the mechanism is well-established. nih.gov The thermally or photochemically induced loss of nitrogen gas from the acyl azide (B81097) leads to the formation of the isocyanate, which is then readily attacked by a nucleophile like an alcohol to yield the carbamate. nih.gov

Role of Catalysts and Ligands in Reaction Efficacy

In transition metal-catalyzed reactions, the choice of catalyst and ligand is paramount to the success of the synthesis. In palladium-catalyzed aminations, the ligand plays several critical roles. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are known to stabilize the palladium catalyst, enhance the rate of oxidative addition, and facilitate the final reductive elimination step. youtube.comnih.gov The steric and electronic properties of these ligands can be fine-tuned to optimize the reaction for specific substrates. nih.gov The use of biaryl phosphine ligands, for example, often allows for lower catalyst loadings, shorter reaction times, and milder conditions. nih.gov

The ligand's structure can influence the coordination sphere of the metal center, promoting the formation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle. nih.gov In the case of challenging substrates, the development of new ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), has been shown to overcome issues like catalyst instability and competing side reactions. organic-chemistry.org

Utility as a Synthetic Intermediate and Building Block

Precursor in Complex Molecule Synthesis

This compound is a valuable synthetic intermediate, primarily due to the presence of several functional groups that can be selectively manipulated. The carbamate group serves as a protecting group for the amine, which is a common strategy in multi-step syntheses. nih.gov The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group because it is stable under many reaction conditions but can be readily removed by catalytic hydrogenation. nih.gov

The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a diverse library of compounds from a common intermediate.

Carbamate intermediates are crucial in the synthesis of many pharmaceuticals. For example, a structurally related benzyl carbamate derivative is a key intermediate in the manufacturing of Tedizolid Phosphate, an important oxazolidinone antibiotic. nbinno.com This highlights the role of such building blocks in the construction of complex and biologically active molecules. The ability to perform stereoselective syntheses of chiral carbamates further enhances their utility as precursors for enantiomerically pure drugs.

Application in Heterocyclic Compound Formation (e.g., Benzofurans)

The benzyl carbamate functional group, a central feature of this compound, serves as a key reagent in the synthesis of substituted benzofurans, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov Research has demonstrated a one-pot synthesis for 2-(het)aryl/alkyl-3-cyanobenzofurans that utilizes a benzyl carbamate. acs.org This process involves the reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl carbamate in the presence of a base. acs.org

The mechanism involves the formation of α-aroyl-α-(2-bromoaryl)acetonitrile intermediates, which then undergo intramolecular copper-catalyzed cross-coupling to yield the benzofuran (B130515) structure. acs.org This methodology provides an efficient pathway to highly substituted benzofurans, which are valuable in drug discovery.

Table 1: Synthesis of 3-Cyanobenzofurans Using a Benzyl Carbamate Reagent acs.org

| Entry | Acrylonitrile Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-(2-bromophenyl)-3-(methylthio)-3-phenylacrylonitrile | 2-phenyl-3-cyanobenzofuran | 85 |

| 2 | 2-(2-bromophenyl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile | 2-(4-methoxyphenyl)-3-cyanobenzofuran | 89 |

| 3 | 2-(2-bromophenyl)-3-(4-chlorophenyl)-3-(methylthio)acrylonitrile | 2-(4-chlorophenyl)-3-cyanobenzofuran | 82 |

| 4 | 2-(2-bromophenyl)-3-(methylthio)-3-(naphthalen-2-yl)acrylonitrile | 2-(naphthalen-2-yl)-3-cyanobenzofuran | 86 |

Protecting Group Chemistry of Amines

Carbamates are among the most widely used protecting groups for amines due to their ease of installation, stability across a range of reaction conditions, and reliable removal. masterorganicchemistry.com The "benzyl carbamate" portion of this compound is specifically known as the benzyloxycarbonyl or Cbz (sometimes abbreviated as Z) group. masterorganicchemistry.com This group is a cornerstone of peptide synthesis and general organic synthesis for protecting primary and secondary amines. masterorganicchemistry.comsynarchive.com

The primary function of the Cbz group is to decrease the nucleophilicity of the amine nitrogen, preventing it from undergoing unwanted side reactions while other parts of the molecule are being modified. masterorganicchemistry.com

Installation: The Cbz group is typically installed by reacting the amine, in this case, 1-(3-bromophenyl)ethanamine, with benzyl chloroformate in the presence of a mild base, such as sodium bicarbonate or potassium carbonate, in a suitable solvent system. scirp.orgscienceopen.com

Deprotection: A key advantage of the Cbz group is its susceptibility to removal under specific, mild conditions that often leave other functional groups intact. The most common method for deprotection is catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This process involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). The reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts. organic-chemistry.org Alternative methods for Cbz removal include the use of strong acids, though this is less common. masterorganicchemistry.com

The strategic use of the Cbz group allows for selective protection and deprotection of amines, which is a critical aspect of multi-step organic synthesis.

Table 2: Overview of Common Carbamate Protecting Groups for Amines masterorganicchemistry.comorganic-chemistry.org

| Protecting Group | Abbreviation | Structure | Common Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃CO-C(O)- | Strong acid (e.g., Trifluoroacetic acid, TFA) |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂O-C(O)- | Catalytic Hydrogenation (H₂, Pd/C) |

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O-C(O)- | Amine base (e.g., Piperidine) |

Stereochemical Considerations and Chiral Synthesis

Asymmetric Synthesis Approaches to Enantiopure Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate

Achieving enantiopure forms of Benzyl (1-(3-bromophenyl)ethyl)carbamate can be accomplished through several strategic approaches, including direct asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric catalysis represents a powerful strategy for the enantioselective synthesis of chiral molecules. This approach involves the use of a small amount of a chiral catalyst to steer a reaction towards the preferential formation of one enantiomer. For the synthesis of chiral amines and their carbamate-protected derivatives, transition metal catalysts combined with chiral ligands are often employed. For instance, palladium-catalyzed reactions have been successfully used in the asymmetric synthesis of other complex heterocyclic amides, demonstrating the potential for such methods to generate quaternary stereocenters with high enantioselectivity. rsc.org While a widely documented specific chiral catalyst system for the direct synthesis of this compound is not prevalent, the principles of asymmetric hydrogenation of precursor imines or reductive amination of a corresponding ketone are established methodologies in organic synthesis.

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry. sigmaaldrich.com This technique involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. sigmaaldrich.com The auxiliary then directs the stereochemical outcome of a subsequent reaction, creating a new stereocenter with a high degree of diastereoselectivity. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. sigmaaldrich.com In the context of this compound, a synthetic route could involve:

Attachment of a chiral auxiliary to a precursor molecule.

A diastereoselective reaction to introduce the amine functionality or the 3-bromophenyl group.

Removal of the auxiliary to yield the enantiopure amine, which is then protected with a benzyloxycarbonyl group.

This method is often highly reliable and can produce high levels of enantiomeric excess, and the ability to separate the resulting diastereomers by standard techniques like chromatography can ensure high final purity. researchgate.net

When a racemic mixture of this compound is produced, resolution techniques are employed to separate the (R)- and (S)-enantiomers. This is often a practical approach, especially for large-scale production.

Chromatographic methods are among the most prevalent for chiral separations. nih.gov Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) is a particularly effective technique for resolving carbamate (B1207046) enantiomers. This method has been successfully used for the multigram-scale separation of other complex carbamates, offering a facile route to obtaining highly pure enantiomers. mit.edu High-Performance Liquid Chromatography (HPLC) with CSPs is another widely used analytical and preparative technique. nih.gov

Crystallization-based methods offer an alternative, industrially favored separation technique. nih.gov This can involve direct preferential crystallization or the formation of diastereomeric salts by reacting the racemic amine precursor with a chiral resolving agent, such as tartaric acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. nih.gov

| Resolution Technique | Principle | Advantages | Common Applications |

| Chiral Chromatography (SFC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP). nih.gov | High efficiency, applicable to a wide range of compounds, scalable. mit.edu | Pharmaceutical purification, analytical enantiomeric excess determination. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different physical properties (e.g., solubility). nih.gov | Cost-effective for large scale, well-established industrial method. | Separation of racemic amines and carboxylic acids. |

| Kinetic Resolution | One enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. nih.gov | Can produce very high enantiomeric purity for the unreacted substrate. | Synthesis of optically pure alcohols, amines, and epoxides. |

| Enantioselective Membrane Filtration | Use of membranes made from chiral selectors that preferentially allow one enantiomer to pass through. nih.gov | Potentially lower energy consumption and operational costs compared to chromatography. nih.gov | Emerging technology for separation of pharmaceuticals and fine chemicals. nih.gov |

Investigation of Stereoisomeric Forms (R- and S-enantiomers)

The distinct (R)- and (S)-enantiomers of this compound are recognized as separate chemical entities, each with a unique Chemical Abstracts Service (CAS) Registry Number.

Benzyl (S)-(1-(3-bromophenyl)ethyl)carbamate: CAS RN 477312-67-7 achmem.com

Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate: CAS RN 1845807-71-7 bldpharm.com

The availability of these enantiopure forms allows for their use as chiral building blocks in the synthesis of more complex molecules, where controlling the stereochemistry is paramount.

Starting with an enantiopure form of this compound allows for substrate-controlled enantioselective synthesis of more complex derivatives. The existing stereocenter influences the stereochemical outcome of subsequent reactions. Methodologies often focus on reactions involving the carbamate group or the aromatic ring.

One general strategy involves the use of N-carbamoyl imines, which are highly reactive towards nucleophiles. nih.gov The carbamoyl (B1232498) group, such as the benzyloxycarbonyl group present in the title compound, activates the imine for nucleophilic addition. When such transformations are applied to derivatives of the enantiopure compound, the inherent chirality of the starting material can direct the approach of the nucleophile, leading to a highly stereoselective synthesis of the target molecule. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly efficient tools in organic synthesis. nih.gov When a chiral reactant, such as enantiopure (R)- or (S)-Benzyl (1-(3-bromophenyl)ethyl)carbamate, is used in an MCR, it can exert diastereoselective control over the formation of new stereocenters. nih.gov

For example, in an Asinger-Ugi-tetrazole reaction, the pre-existing chiral center in one of the components can influence the facial selectivity of additions to imine intermediates, resulting in one diastereomer being formed preferentially. nih.gov The ability to control the formation of multiple stereocenters in a single, atom-economical step makes this a powerful strategy for rapidly building libraries of complex, stereochemically defined molecules for biological screening. nih.gov

| Aspect | Enantioselective Synthesis | Diastereoselective Synthesis |

| Goal | To create a preference for one enantiomer over its mirror image from a prochiral substrate. | To create a preference for one diastereomer over other possible diastereomers. |

| Starting Material | Typically prochiral or racemic. | Contains at least one pre-existing stereocenter. |

| Controlling Element | Chiral catalyst, reagent, or auxiliary. | The stereochemistry of the starting material. |

| Relevance to Compound | Used to synthesize pure (R)- or (S)-Benzyl (1-(3-bromophenyl)ethyl)carbamate. | Using pure (R)- or (S)-Benzyl (1-(3-bromophenyl)ethyl)carbamate to control the formation of new stereocenters in a subsequent reaction. |

Methodologies for Stereochemical Assignment and Purity Determination

The absolute configuration and enantiomeric excess (ee) of this compound are critical quality attributes. These are typically determined by analyzing its direct chiral precursor, 1-(3-bromophenyl)ethylamine, as the stereocenter is retained during the carbamate formation. Several analytical techniques are employed to provide a comprehensive stereochemical profile of the compound.

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for separating the enantiomers of a chiral compound, allowing for the accurate determination of enantiomeric purity or excess (ee). mdpi.com High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common approach for analyzing compounds like this compound or its amine precursor. phenomenex.com

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds, including amines and their derivatives. mdpi.comphenomenex.com For instance, cellulose-based columns like the CHIRALPAK OD-H have been successfully used to determine the enantiomeric excess of analogous phenylethylamine derivatives. doi.org

Gas Chromatography (GC) can also be employed, particularly for more volatile compounds or after derivatization to enhance volatility and thermal stability. acs.org The choice between HPLC and GC depends on the specific properties of the analyte and the available instrumentation.

Table 1: Illustrative Chiral HPLC Conditions for Analysis of 1-(Aryl)ethylamine Precursors

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column (CSP) | Cellulose or Amylose-based (e.g., CHIRALPAK® OD-H, LUX® Cellulose-3) | These phases offer broad applicability and have demonstrated good resolution for aromatic amines and their derivatives. mdpi.comdoi.org |

| Mobile Phase | n-Hexane / Isopropanol (IPA) mixture (e.g., 95:5 or 90:10 v/v) | Normal-phase chromatography is common for these separations. The ratio of alkane to alcohol is adjusted to optimize resolution and retention time. doi.org |

| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rates to ensure good peak shape and efficient separation. researchgate.net |

| Detection | UV at 210-254 nm | The aromatic rings in the molecule provide strong chromophores for reliable UV detection. researchgate.net |

| Column Temperature | 25 °C (Ambient) | Temperature can be controlled to improve reproducibility and sometimes resolution. |

By integrating the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) can be calculated, providing a quantitative measure of the sample's stereochemical purity.

Optical Rotation Measurements

Optical activity is a fundamental property of chiral substances, where a solution of an enantiomerically pure or enriched compound rotates the plane of plane-polarized light. libretexts.org This rotation is measured using a polarimeter, and the result is expressed as the specific rotation [α]. libretexts.org

The specific rotation is a characteristic physical constant for a given chiral compound under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.org Enantiomers rotate light by an equal magnitude but in opposite directions. wikipedia.org A dextrorotatory (+) enantiomer rotates light clockwise, while a levorotatory (-) enantiomer rotates it counter-clockwise. wikipedia.org

While direct optical rotation data for this compound is not widely published, the value for its precursor amine is a critical parameter. For example, a commercial specification for (R)-1-(3-bromophenyl)ethylamine lists a specific rotation value. thermofisher.com This measurement confirms the identity of the enantiomer and provides an initial assessment of its purity, as a racemic mixture (a 50:50 mix of enantiomers) will exhibit no optical rotation. libretexts.org The formation of a carbamate from an amine can also lead to an enhancement of the optical rotation value. rsc.org

Table 2: Reported Optical Rotation for Precursor Amine

| Compound | Enantiomer | Specific Rotation [α] | Conditions |

|---|---|---|---|

| 1-(3-Bromophenyl)ethylamine | (R) | +22° ± 1.0° | Neat (undiluted liquid), at 20°C |

| 1-(3-Bromophenyl)ethylamine | (S) | -23.5° | c=0.01 g/mL in CHCl₃ |

Note: Data sourced from commercial suppliers. thermofisher.comchemicalbook.com Slight variations in magnitude can result from different measurement conditions.

Derivatization for Diastereomeric NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, but it cannot distinguish between enantiomers directly. However, by reacting the chiral amine precursor with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. Diastereomers have different physical properties and, crucially, distinct NMR spectra.

The Mosher's acid method is a widely used and reliable technique for this purpose. acs.orgresearchgate.net The chiral amine (1-(3-bromophenyl)ethylamine) is reacted with the acid chloride of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), which is available in both (R) and (S) forms. springernature.com This reaction forms a pair of diastereomeric MTPA amides.

By comparing the ¹H NMR spectra of the two diastereomeric products (one made with (R)-MTPA and one with (S)-MTPA), the absolute configuration of the original amine can be assigned. nih.gov Protons near the newly formed diastereomeric center will experience different magnetic environments, resulting in different chemical shifts (δ). The differences in these chemical shifts (Δδ = δS - δR) follow a predictable pattern based on the conformation of the Mosher's amides, allowing for unambiguous assignment of the R or S configuration at the stereocenter. acs.orgspringernature.com Furthermore, integration of the distinct signals for each diastereomer in the NMR spectrum allows for a highly accurate determination of the enantiomeric excess of the original amine sample. bath.ac.uk

Table 3: Hypothetical ¹H NMR Data for Diastereomeric Mosher's Amide Analysis

| Proton Group (on amine moiety) | δ for (S)-MTPA amide (ppm) | δ for (R)-MTPA amide (ppm) | Δδ (δS - δR) | Interpretation based on Mosher's Model |

|---|---|---|---|---|

| -CH(NH)- | 5.15 | 5.12 | +0.03 | Positive Δδ values for protons on one side of the molecule and negative for the other side allow for assignment of the absolute configuration. |

| -CH₃ | 1.58 | 1.62 | -0.04 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution, molecular orbitals, and various spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For carbamates, DFT methods, particularly with hybrid functionals like B3LYP, are frequently employed to optimize molecular geometries and calculate electronic properties. scirp.orgscirp.org In a hypothetical study of Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate, the B3LYP functional combined with a basis set such as 6-31+G(d) would be a suitable starting point for geometry optimization and frequency calculations. scirp.orgscirp.org Such calculations would yield important parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, DFT is instrumental in calculating various molecular descriptors that shed light on the reactivity and stability of the compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

An illustrative table of DFT-calculated electronic properties for a carbamate (B1207046) is presented below, based on studies of similar molecules.

| Property | Calculated Value (Illustrative) | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Y-Z) eV | Chemical reactivity and stability |

| Dipole Moment | D Debyes | Polarity and intermolecular interactions |

This table is illustrative and shows the type of data generated from DFT calculations.

The Hartree-Fock (HF) method is another principal ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to the neglect of electron correlation, it can be a valuable tool, especially for comparative studies. scirp.orgscirp.org For carbamates, HF methods have been shown to provide reasonable geometric parameters. scirp.org

The choice of basis set is crucial for both DFT and HF calculations. For a molecule containing a bromine atom like Benzyl (1-(3-bromophenyl)ethyl)carbamate, a basis set that includes polarization and diffuse functions, such as 6-31+G(d) or the more extensive 6-311+G(d,p), is recommended to accurately describe the electronic distribution around the halogen and other heteroatoms. scirp.orgscirp.org The selection of the basis set represents a trade-off between accuracy and computational expense.

A comparative study of different theory levels and basis sets is often performed to validate the computational methodology against any available experimental data, such as infrared vibrational frequencies. scirp.orgscirp.org

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Analysis of the HOMO and LUMO provides insights into the regions of a molecule that are most likely to be involved in chemical reactions. For this compound, the HOMO is likely to be localized on the electron-rich phenyl rings and the carbamate group, while the LUMO may be distributed over the aromatic systems.

Visualization of these frontier orbitals, along with the molecular electrostatic potential (MEP) map, can identify electrophilic and nucleophilic sites. The MEP map would illustrate the charge distribution across the molecule, highlighting regions susceptible to electrostatic interactions.

Molecular Modeling and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling techniques explore the dynamic nature and conformational landscape of the compound.

The presence of several rotatable bonds in this compound suggests a complex potential energy surface (PES) with multiple local energy minima corresponding to different conformers. A systematic conformational search, often performed using molecular mechanics force fields followed by geometry optimization of the low-energy conformers with DFT, is necessary to identify the most stable structures.

Exploring the PES by systematically rotating key dihedral angles, such as those around the carbamate linkage and the ethyl group, would reveal the energy barriers between different conformations and identify the global minimum energy structure.

Molecular Dynamics (MD) simulations can provide a deeper understanding of the structural flexibility and dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space and how its structure fluctuates under thermal energy.

Although computationally intensive, MD simulations offer valuable insights into the average structural properties and the time-scales of conformational changes, which are crucial for understanding the molecule's behavior in a realistic setting.

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

Theoretical Calculation of Vibrational Frequencies (IR)

The theoretical calculation of infrared (IR) vibrational frequencies is a fundamental application of computational chemistry. For carbamates, various levels of theory are employed to predict the frequencies of characteristic vibrational modes. Studies on analogous ethyl benzyl carbamates have utilized semi-empirical (PM3), ab initio (Hartree-Fock, HF), and Density Functional Theory (DFT) methods to compute their IR spectra. scirp.orgscirp.org

Commonly used DFT functionals for such calculations include B3LYP, BVP86, and PBEPBE, often paired with basis sets like 6-31+G(d) and 6-311+G(d,p). scirp.orgscirp.org These calculations yield theoretical frequencies that, due to the harmonic oscillator approximation, are systematically scaled using empirical factors to improve agreement with experimental data. scirp.org The goal is to identify a level of theory that can accurately describe the key vibrational bands, such as those for C=O, N-C, and C-O stretching, which are characteristic of the carbamate group. scirp.org

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another vital area of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a standard and effective approach for calculating NMR properties. mdpi.com For carbamate structures, this method is often used in conjunction with DFT functionals like B3LYP. mdpi.com

The process involves optimizing the molecular geometry of the compound and then performing the GIAO calculation to obtain the absolute chemical shieldings for each nucleus (e.g., ¹³C and ¹H). These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), which is calculated at the same level of theory. mdpi.com Such predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules with overlapping peaks. For instance, the calculated ¹³C spectrum for a similar carbamate, Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, showed the characteristic carbonyl carbon signal at 154.00 ppm and the benzylic CH₂ at 67.21 ppm, which align well with experimental assignments. mdpi.com

Comparison of Theoretical and Experimental Data

A critical step in computational studies is the validation of theoretical predictions against experimental results. This comparison allows for the assessment of the accuracy and reliability of different computational methods. In the study of ethyl benzyl carbamates, a detailed comparison was made between calculated and experimentally observed IR frequencies. scirp.orgscirp.org

The accuracy of various methods was quantified by calculating the absolute percentage error (%EAbs) for each vibrational band. scirp.org Analysis showed that while DFT methods like B3LYP can perform well, the ab initio Hartree-Fock method with the 6-31+G(d) basis set (HF/6-31+G(d)) often provides a better balance of accuracy and computational cost for predicting the vibrational frequencies of these carbamates. scirp.org For one series of compounds, the HF method had the lowest average error, with 80% of its computed frequencies falling within a 3% error margin compared to experimental values. scirp.org This validation process is essential for establishing a reliable computational protocol for the class of compounds under investigation.

| Computational Method | Average Error (%EAbs) | Frequencies within 3% Error | Reference |

| PM3 | Higher | 48.57% | scirp.org |

| HF/6-31+G(d) | Lowest | 80.00% | scirp.org |

| B3LYP/6-31+G(d) | Low | 68.50% | scirp.org |

| B3LYP/6-311+G(d,p) | Low | 65.71% | scirp.org |

| PBEPBE/6-31+G(d) | Moderate | 62.86% | scirp.org |

Reaction Mechanism Elucidation through Computational Methods

Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to observe experimentally. nih.gov

Transition State Identification

A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. For reactions involving carbamates, such as their thermal decomposition or synthesis, computational chemists locate these TS structures on the potential energy surface. mdpi.comresearchgate.net

For example, the gas-phase elimination reaction of a carbamate was found to proceed through a six-membered cyclic transition state for the initial step. researchgate.net In other mechanistic studies, such as those involving radical scavenging by phenyl carbamates, various pathways like Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SETPT) are considered, each with its own characteristic transition state. researchgate.net The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes occurring during the reaction.

Reaction Coordinate Analysis

Once a transition state is identified, a reaction coordinate analysis is performed to confirm that it correctly connects the reactants and products. This is typically done using Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net An IRC calculation traces the minimum energy path downhill from the transition state, ideally leading to the reactant on one side and the product on the other, thus validating the proposed reaction step. researchgate.net

Further analysis along the reaction coordinate can involve examining changes in bond lengths, angles, and bond orders. For instance, Wiberg bond indices can be calculated at points along the IRC to follow the progress of bond formation and cleavage. researchgate.net This analysis helps to characterize the transition state as "early" (resembling reactants) or "late" (resembling products), providing a more nuanced understanding of the reaction mechanism. researchgate.net

Lack of Specific Research Data Prevents Article Generation

Comprehensive searches for dedicated computational and theoretical chemistry studies on the chemical compound This compound have found no specific published research that aligns with the requested article structure. While general methodologies for computational analysis of related carbamate compounds exist, there is a notable absence of detailed research findings, data tables, and specific analyses such as molecular docking simulations, pharmacophore modeling, or Quantitative Structure-Activity Relationship (QSAR) studies for this particular molecule.

The available scientific literature focuses on broader categories of carbamates or structurally similar compounds, providing insights into how such computational studies are generally performed. For instance, research on various carbamate derivatives often involves:

Molecular Docking: To predict how these molecules might bind to biological targets like enzymes. These studies typically report binding energies and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the target's active site.

Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. This is often used to screen virtual libraries for other potentially active compounds.

QSAR: To build mathematical models that correlate the chemical structure of compounds with their biological activity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested molecules.

However, applying these general descriptions to this compound without specific experimental or computational data from peer-reviewed sources would be speculative and would not meet the required standards of scientific accuracy. Generating data tables or detailed findings as requested would constitute fabrication.

Due to the lack of specific, verifiable research data for this compound in the requested areas of computational chemistry, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and the connectivity between them. For Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques is utilized to assemble a complete structural picture.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms (protons) in a molecule. Each unique proton or group of equivalent protons generates a signal, whose chemical shift (δ, in ppm), integration (area under the signal), and multiplicity (splitting pattern) reveal its electronic environment and proximity to other protons.

For Benzyl (1-(3-bromophenyl)ethyl)carbamate, the ¹H NMR spectrum is expected to display distinct signals corresponding to the different proton environments within its structure. The benzyl group's five aromatic protons typically appear as a multiplet around 7.35 ppm. The two protons of the benzylic methylene (B1212753) (-CH2-) group are expected to produce a signal around 5.10 ppm. The single proton of the methine (-CH-) group, being adjacent to both an aromatic ring and the nitrogen atom, would likely resonate as a quartet around 4.80-4.90 ppm. The methyl (-CH3) protons, coupled to the methine proton, are anticipated to appear as a doublet near 1.45 ppm. The protons on the 3-bromophenyl ring are expected to show complex multiplets in the aromatic region, typically between 7.10 and 7.50 ppm. The carbamate (B1207046) N-H proton often appears as a broad singlet or a doublet, with a chemical shift that can vary but is typically observed around 5.20 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Methyl (-CH₃) | ~1.45 | Doublet (d) | 3H |

| Methine (-CH) | ~4.85 | Quartet (q) | 1H |

| Benzylic (-OCH₂Ph) | ~5.10 | Singlet (s) | 2H |

| Carbamate (-NH) | ~5.20 | Doublet (d) or broad singlet | 1H |

| Aromatic (3-bromophenyl) | ~7.10 - 7.50 | Multiplet (m) | 4H |

| Aromatic (benzyl) | ~7.35 | Multiplet (m) | 5H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the carbamate group is expected to have the most downfield chemical shift, typically in the range of 155-156 ppm. The aromatic carbons of both the benzyl and 3-bromophenyl rings would appear between approximately 122 and 144 ppm. The carbon atom bonded to the bromine (C-Br) in the bromophenyl ring would have a distinct shift around 122.6 ppm. The benzylic carbon (-OCH₂Ph) is expected around 67 ppm, while the methine carbon (-CH) would likely resonate near 51 ppm. The methyl carbon (-CH₃) would be the most upfield signal, appearing around 22 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methyl (-C H₃) | ~22 |

| Methine (-C H) | ~51 |

| Benzylic (-OC H₂Ph) | ~67 |

| Aromatic (C -Br) | ~122.6 |

| Aromatic (C -H & C -C) | ~125 - 144 |

| Carbonyl (-C =O) | ~155.5 |

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While 1D NMR spectra identify the types of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between them.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a correlation between the methine (-CH) proton and the methyl (-CH₃) protons, confirming the ethyl fragment. It would also show correlations among the protons on the 3-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals to their corresponding carbon signals, for example, confirming that the proton signal at ~1.45 ppm corresponds to the carbon signal at ~22 ppm (the methyl group).

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away. This is vital for piecing together the entire molecular structure. For instance, an HMBC spectrum would show a correlation from the NH proton to the carbonyl carbon and the methine carbon. It would also show correlations from the benzylic CH₂ protons to the carbonyl carbon and the carbons of the benzyl ring, thus confirming the complete structure of the carbamate.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its chemical composition.

For this compound, the molecular formula is C16H16BrNO2. HRMS analysis would be expected to yield an exact mass measurement that closely matches the calculated theoretical value. A key feature in the mass spectrum would be the presence of two major peaks of nearly equal intensity, separated by two mass units (e.g., M+ and M+2). This isotopic pattern is the characteristic signature of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.

Table 3: Predicted HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

| [M+H]⁺ (with ⁷⁹Br) | C₁₆H₁₇⁷⁹BrNO₂⁺ | 334.0494 |

| [M+H]⁺ (with ⁸¹Br) | C₁₆H₁₇⁸¹BrNO₂⁺ | 336.0473 |

Ionization Techniques (e.g., ESI, DART) in Mass Analysis

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. For a molecule like this compound, "soft" ionization methods are preferred as they impart less energy to the molecule, minimizing fragmentation and ensuring the molecular ion is observed.

Electrospray Ionization (ESI) is a widely used technique for polar and medium-polarity molecules. It is well-suited for carbamates and typically generates protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. ESI is often coupled with liquid chromatography (LC-MS) for sample purification prior to analysis. In the analysis of carbamates, ESI in positive ion mode is highly effective. nih.gov

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. DART-MS can analyze solids and liquids directly and is known for producing simple spectra dominated by the protonated molecule. This technique is particularly useful for high-throughput screening and rapid confirmation of compound identity.

Both ESI and DART are capable of providing the molecular weight information necessary for confirming the successful synthesis of this compound, with the resulting data complementing the detailed structural insights gained from NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and probe the vibrational modes of a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained.

Vibrational Analysis of Functional Groups

The IR spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The carbamate linkage (-NH-C(=O)-O-) gives rise to several distinct and strong absorptions. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. researchgate.net The carbonyl (C=O) group of the carbamate is expected to produce a very strong absorption band in the range of 1690-1720 cm⁻¹. rsc.org

Other significant vibrations include the C-N stretching and N-H bending modes of the carbamate group, which are generally observed in the 1350-1450 cm⁻¹ and 1600-1620 cm⁻¹ regions, respectively. rsc.org The C-O stretching vibrations associated with the ester part of the carbamate are typically found between 1000 and 1300 cm⁻¹. rsc.orgtheaic.org Furthermore, the aromatic rings contribute to C=C stretching vibrations in the 1440-1600 cm⁻¹ range, while C-H stretching from the aromatic and aliphatic (ethyl and benzyl) groups occurs just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. theaic.org

Table 1: Characteristic Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1690 - 1720 |

| Amine (N-H) | Bending | 1600 - 1620 |

| Aromatic (C=C) | Stretching | 1440 - 1600 |

| Carbamate (C-N) | Stretching | 1350 - 1450 |

| Carbamate (C-O) | Stretching | 1000 - 1300 |

| Phenyl Ring | Ring Breathing | ~730 |

Correlation of Experimental and Theoretical IR Spectra

In contemporary chemical analysis, it is common practice to correlate experimentally obtained IR spectra with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). scirp.orgscirp.org This approach serves multiple purposes. Firstly, it aids in the accurate assignment of complex vibrational bands that may overlap in the experimental spectrum. theaic.org Secondly, a strong correlation between the experimental and theoretical data provides a high degree of confidence in the optimized molecular structure used for the calculation. scirp.org

Theoretical calculations can predict the vibrational frequencies and intensities of all normal modes of vibration for a given molecule. scirp.org However, calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. scirp.org To correct for this, the theoretical frequencies are typically scaled using an empirical scaling factor, which improves the agreement with experimental data. scirp.org The comparison allows researchers to validate the theoretical model and gain deeper insights into the molecule's vibrational properties. scirp.org

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the precise solid-state structure of a crystalline compound. The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. growingscience.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the exact positions of all atoms (excluding hydrogen, which is often difficult to resolve) can be determined. mdpi.comscienceopen.com This analysis reveals the molecule's conformation, bond lengths, and bond angles within the crystal lattice. mdpi.com

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the molecule's internal geometry. This includes precise measurements of bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsion angles (the dihedral angle between two planes defined by four connected atoms). researchgate.net

Table 2: Illustrative Dihedral Angles from a Structurally Related Carbamate

| Planes Defined By | Dihedral Angle (°) |

| Phenyl Ring (A) / Carbamate Group (C) | 50.1 |

| Chlorofluorophenyl Ring (B) / Carbamate Group (C) | 31.6 |

| Phenyl Ring (A) / Chlorofluorophenyl Ring (B) | 21.3 |

Data from Benzyl N-(3-chloro-4-fluorophenyl)carbamate, a structurally analogous compound. scienceopen.comresearchgate.net

Confirmation of Stereochemistry

This compound possesses a chiral center at the carbon atom bonded to the 3-bromophenyl group, the methyl group, and the nitrogen of the carbamate. This means the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S) forms). achmem.comchemicalbook.com

X-ray crystallography is the most powerful and definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a single crystal of one enantiomer can be grown. The technique provides the exact three-dimensional coordinates of each atom, allowing for the unambiguous assignment of the (R) or (S) configuration at the stereocenter according to the Cahn-Ingold-Prelog priority rules. This absolute structural determination is critical in fields such as medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Investigations into Biochemical Interactions and Target Identification

Research into Potential Biological Targets

The initial step in understanding the biochemical profile of a compound like Benzyl (B1604629) (1-(3-bromophenyl)ethyl)carbamate involves identifying its potential biological targets. For carbamates, a primary and well-documented target is the cholinesterase enzyme family.

Enzyme binding affinity studies are crucial for determining the strength of the interaction between a compound and its target enzyme. For carbamates, these studies often focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Methodologically, these studies involve:

Determination of IC50 Values : The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The Ellman's method is a widely used spectrophotometric technique for this purpose. nih.gov In this assay, the cholinesterase activity is measured by observing the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. nih.gov The inhibition is measured at various concentrations of the carbamate (B1207046) to determine the IC50 value.

Kinetic Studies : To understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed. This involves measuring the rate of the enzymatic reaction at different substrate and inhibitor concentrations. The data is then plotted using methods like Lineweaver-Burk plots to determine the inhibition mechanism.

Reversibility of Inhibition : Carbamates are often pseudo-irreversible inhibitors, meaning they form a covalent bond with the enzyme that is slowly hydrolyzed. Assays can be designed to measure the rate of enzyme activity recovery over time after the removal of the inhibitor, thus characterizing the reversibility of the binding.

Investigating how a ligand like a carbamate interacts with its protein target at a molecular level is key to understanding its mechanism of action. Several methodologies are employed for this:

Molecular Docking : Computational molecular docking studies are used to predict the binding mode of a carbamate within the active site of its target enzyme. These models can reveal potential interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

X-ray Crystallography : This technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex. This allows for the direct visualization of the binding orientation and the specific atomic interactions between the carbamate and the enzyme.

Structure-Activity Relationship (SAR) Studies : SAR studies involve synthesizing and testing a series of related compounds to understand how chemical modifications affect biological activity. By comparing the inhibitory potency of different carbamates, researchers can infer which parts of the molecule are most important for binding.

In Vitro Biochemical Assay Methodologies for Target Interrogation

Once a potential target is identified, in vitro biochemical assays are developed to probe the interaction and its functional consequences.

As a model system, cholinesterase inhibition assays are well-established for evaluating carbamates. The design of these assays typically involves:

Enzyme Source : Acetylcholinesterase can be sourced from various organisms, such as the electric eel, or recombinant sources. nih.gov Butyrylcholinesterase is often derived from equine serum. nih.gov

Substrate : Acetylthiocholine is a common substrate used in these assays as its hydrolysis by cholinesterase can be easily monitored. nih.gov

Detection Method : The most common detection method is colorimetric, using Ellman's reagent (DTNB). nih.gov Fluorometric and paper-based assays have also been developed for high-throughput screening and point-of-care applications.

A typical cholinesterase inhibition assay protocol would involve pre-incubating the enzyme with the carbamate inhibitor for a specific period, followed by the addition of the substrate to initiate the reaction. The rate of the reaction is then measured and compared to a control without the inhibitor.

Table 1: Example Data from Cholinesterase Inhibition Assays for a Series of Carbamates

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Carbamate A | 10.5 | 2.1 | 5.0 |

| Carbamate B | 5.2 | 15.8 | 0.33 |

| Carbamate C | 25.1 | 8.3 | 3.02 |

This table presents hypothetical data to illustrate the type of results obtained from such assays.

To ensure the reliability of the data, assay development and validation are critical steps. This involves:

Optimization of Assay Conditions : Parameters such as pH, temperature, incubation time, and concentrations of enzyme and substrate are optimized to ensure a robust and reproducible assay.

Determination of Assay Performance Characteristics : The assay is validated for its linearity, precision, accuracy, and sensitivity (limit of detection and limit of quantification).

Use of Controls : Positive controls (known inhibitors) and negative controls (vehicle) are included in each assay to ensure its proper performance.

Mechanistic Studies of Molecular Recognition

Mechanistic studies aim to provide a detailed understanding of the molecular recognition process between the carbamate and its target. The carbamoyl (B1232498) moiety is a key feature of these compounds. nih.gov The general mechanism of cholinesterase inhibition by carbamates involves the carbamylation of a serine residue in the enzyme's active site. This forms a covalent bond and renders the enzyme inactive. The subsequent hydrolysis of this carbamylated enzyme is a slow process, leading to the pseudo-irreversible nature of the inhibition.

Techniques to study this mechanism include:

Mass Spectrometry : To confirm the covalent modification of the enzyme, mass spectrometry can be used to identify the exact site of carbamylation on the protein.

Computational Modeling : Molecular dynamics simulations can be used to model the entire process of inhibitor binding, covalent bond formation, and hydrolysis, providing insights into the energetics and conformational changes involved.

Analysis of Binding Modes through Computational and Experimental Correlations